molecular formula C16H13Br2Cl2NO3 B302986 N-(3,5-dibromo-4-hydroxyphenyl)-4-(2,4-dichlorophenoxy)butanamide

N-(3,5-dibromo-4-hydroxyphenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B302986
M. Wt: 498 g/mol
InChI Key: KJVYZSXROZQSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dibromo-4-hydroxyphenyl)-4-(2,4-dichlorophenoxy)butanamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of butanamides and has been shown to exhibit promising biological activities.

Scientific Research Applications

N-(3,5-dibromo-4-hydroxyphenyl)-4-(2,4-dichlorophenoxy)butanamide has been shown to exhibit promising biological activities in scientific research. It has been reported to have anti-inflammatory, anti-cancer, and anti-fibrotic activities. This compound has also been studied for its potential use in the treatment of liver fibrosis, lung fibrosis, and breast cancer.

Mechanism of Action

The mechanism of action of N-(3,5-dibromo-4-hydroxyphenyl)-4-(2,4-dichlorophenoxy)butanamide is not fully understood. However, it has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB) and the expression of pro-inflammatory cytokines. NF-κB is a transcription factor that plays a key role in the regulation of immune response and inflammation. Inhibition of NF-κB activation has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
N-(3,5-dibromo-4-hydroxyphenyl)-4-(2,4-dichlorophenoxy)butanamide has been shown to have biochemical and physiological effects in scientific research. It has been reported to reduce inflammation and fibrosis in liver and lung tissues. This compound has also been shown to inhibit the proliferation and migration of breast cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,5-dibromo-4-hydroxyphenyl)-4-(2,4-dichlorophenoxy)butanamide in lab experiments include its potential therapeutic applications, its ability to inhibit NF-κB activation, and its anti-inflammatory and anti-cancer properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the scientific research of N-(3,5-dibromo-4-hydroxyphenyl)-4-(2,4-dichlorophenoxy)butanamide. These include further studies on its mechanism of action, its potential therapeutic applications in liver and lung fibrosis, and its potential use in combination with other anti-cancer agents for the treatment of breast cancer. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3,5-dibromo-4-hydroxyphenyl)-4-(2,4-dichlorophenoxy)butanamide has been reported in the literature. The synthesis involves the reaction of 3,5-dibromo-4-hydroxybenzene with 2,4-dichlorophenoxyacetic acid in the presence of thionyl chloride and triethylamine. The resulting product is then reacted with 4-aminobutanoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield N-(3,5-dibromo-4-hydroxyphenyl)-4-(2,4-dichlorophenoxy)butanamide.

properties

Product Name

N-(3,5-dibromo-4-hydroxyphenyl)-4-(2,4-dichlorophenoxy)butanamide

Molecular Formula

C16H13Br2Cl2NO3

Molecular Weight

498 g/mol

IUPAC Name

N-(3,5-dibromo-4-hydroxyphenyl)-4-(2,4-dichlorophenoxy)butanamide

InChI

InChI=1S/C16H13Br2Cl2NO3/c17-11-7-10(8-12(18)16(11)23)21-15(22)2-1-5-24-14-4-3-9(19)6-13(14)20/h3-4,6-8,23H,1-2,5H2,(H,21,22)

InChI Key

KJVYZSXROZQSFY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=CC(=C(C(=C2)Br)O)Br

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

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